molecular formula C6H12NO3P B131007 Diethyl cyanomethylphosphonate CAS No. 2537-48-6

Diethyl cyanomethylphosphonate

Cat. No. B131007
CAS RN: 2537-48-6
M. Wt: 177.14 g/mol
InChI Key: KWMBADTWRIGGGG-UHFFFAOYSA-N
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Description

Diethyl cyanomethylphosphonate is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of a cyanomethylphosphonate group attached to two ethyl groups. This functional group is of interest because of its reactivity and the ability to form various derivatives through chemical reactions .

Synthesis Analysis

The synthesis of diethyl cyanomethylphosphonate and its derivatives has been explored through different methods. For instance, the cyanide ion promoted the addition of acylphosphonates to diethyl cyanophosphonate, leading to the formation of phosphonocyanohydrin O-phosphates . Another study demonstrated the synthesis of diethyl 2-amino-1-cyclopentenylphosphonates through a reaction involving diethyl 5-chloro-1-pentynylphosphonate and primary and secondary amines, which proceeds via a zwitterionic intermediate . Additionally, diethyl [nitro(diazo)methyl]phosphonate was synthesized and reacted with alkenes to produce cyclopropyl α-nitrophosphonates .

Molecular Structure Analysis

The molecular structure of diethyl cyanomethylphosphonate derivatives has been analyzed using various spectroscopic methods. For example, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was characterized by FTIR, FT-Raman, and UV-Vis spectroscopy, and its structural parameters were determined using DFT calculations . Similarly, the structure of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate was elucidated through 1D and 2D-NMR experiments, infrared spectroscopy, and elemental analysis .

Chemical Reactions Analysis

Diethyl cyanomethylphosphonate undergoes various chemical reactions to form different products. The compound has been used as a reagent in the Emmons-Horner Wittig reaction to convert aldehydes and ketones into α,β-unsaturated N-methoxy-N-methylamide groups . It has also been involved in the synthesis of vinylphosphonates through an allylic rearrangement SN2-type mechanism . Furthermore, diethyl (dichloromethyl)phosphonate, a related compound, has been utilized in the synthesis of alkynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl cyanomethylphosphonate derivatives have been studied to understand their behavior and potential applications. The thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was investigated using thermogravimetric analysis, and its chemical behavior was assessed through HOMO-LUMO studies and calculation of various electronic properties . The anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives were evaluated using weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, with the results showing promising applications in corrosion inhibition .

Scientific Research Applications

  • Enantioselective Michael Addition in Organic Synthesis Diethyl cyanomethylphosphonate has been utilized in the enantioselective Michael addition to chalcones, catalyzed by bifunctional cinchona-derived organocatalysts. This process produces enantiomerically enriched cyanophosphonate precursors of α-substituted β-aminophosphonates, which are valuable in synthesizing chiral compounds (Pham, Balázs, Petneházy, & Jászay, 2010).

  • Corrosion Inhibition in Industrial Processes Diethyl cyanomethylphosphonate derivatives have been studied as corrosion inhibitors for mild steel in hydrochloric acid, a common scenario in industrial pickling processes. The compounds exhibited high inhibition efficiency and acted as mixed-type inhibitors, implying applications in material protection (Gupta et al., 2017).

  • Polymer Synthesis This compound is involved in the polymerization of dialkyl vinylphosphonates to produce high-molecular-weight polymers. Trivalent cyclopentadienyl lanthanide-induced group transfer polymerization has been used for this purpose, leading to the development of poly(vinylphosphonates) with unique properties (Salzinger, Seemann, Plikhta, & Rieger, 2011).

  • Synthesis of Biologically Active Compounds It is applied in synthesizing biologically active phosphono-substituted heterocycles and vinylphosphonates, highlighting its role in medicinal chemistry and drug development (Abdou & Shaddy, 2001).

  • Anticorrosion Properties in Metal Protection Diethyl cyanomethylphosphonate derivatives have shown effectiveness as corrosion inhibitors, particularly in protecting carbon steel in acidic environments. Their efficiency, evaluated through various experimental and theoretical methods, underlines their potential in metal protection (Moumeni et al., 2020).

Safety And Hazards

Diethyl cyanomethylphosphonate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

Future Directions

While specific future directions for Diethyl cyanomethylphosphonate are not mentioned in the search results, it has been found to be a very effective antimicrobial agent . Furthermore, its use in the synthesis of substituted nitriles and their amide and heterocyclic derivatives suggests potential applications in organic synthesis .

properties

IUPAC Name

2-diethoxyphosphorylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMBADTWRIGGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180015
Record name Diethyl (cyanomethyl)phosphonate
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Molecular Weight

177.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl cyanomethylphosphonate

CAS RN

2537-48-6
Record name Diethyl P-(cyanomethyl)phosphonate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (cyanomethyl)phosphonate
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Record name Diethyl (cyanomethyl)phosphonate
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Record name Diethyl (cyanomethyl)phosphonate
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Record name Diethyl (cyanomethyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
676
Citations
SE Dinizo, RW Freerksen, WE Pabst… - The Journal of Organic …, 1976 - ACS Publications
… Initially, we studied the sulfenylation of the anion of diethyl cyanomethylphosphonate (4) with phenylsulfenyl chloride andsucceeded in obtaining the thiophenoxyphosphonate 3a as the …
Number of citations: 54 pubs.acs.org
G Jones, RF Maisey - Chemical Communications (London), 1968 - pubs.rsc.org
… produced by the Wittig reaction between diethyl cyanomethylphosphonate (I) and each of a … to a filtered solution of the carbanion from diethyl cyanomethylphosphonate (0.15 mole) and …
Number of citations: 16 pubs.rsc.org
T Bottin-Strzalko, J Seyden-Penne… - The Journal of …, 1978 - ACS Publications
… out theinfluence of the (Et0)2P(0) moiety on the charge delocalization into a phenyl ring; the other is formed from diethyl cyanomethylphosphonate (3), which was used in our previous …
Number of citations: 55 pubs.acs.org
M Hachemi, M Puciova-sebova, S Toma… - … , Sulfur, and Silicon …, 1996 - Taylor & Francis
Competitive Horner and Knoevenagel reactions of benzaldehyde with diethyl cyanomethylphosphonate and tetraethyl methylenediphosphonate successively on different solid …
Number of citations: 11 www.tandfonline.com
T Sakamoto, E Katoh, Y Kondo… - Chemical and …, 1990 - jstage.jst.go.jp
… bromides with phenylsulfonylacetonitrile and diethyl cyanomethylphosphonate over the same … of 1a with the sodium salt of diethyl cyanomethylphosphonate under the same conditions …
Number of citations: 35 www.jstage.jst.go.jp
Z Jászay, I Tódor, Z Rapi, P Bakó… - … , Sulfur, and Silicon …, 2017 - Taylor & Francis
… program, aiming at the catalytic enantioselective synthesis of aminophosphonates, we have recently described stereoselective Michael additions of diethyl cyanomethylphosphonate to …
Number of citations: 6 www.tandfonline.com
TS Pham, L Balázs, I Petneházy, Z Jászay - Tetrahedron: Asymmetry, 2010 - Elsevier
An enantioselective Michael addition of diethyl cyanomethyl phosphonate to chalcones catalysed by bifunctional catalysts based on cinchona alkaloids has been developed, producing …
Number of citations: 21 www.sciencedirect.com
B Iorga, L Ricard, P Savignac - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
… In the past, diethyl cyanomethylphosphonate 3a played an … For example, diethyl cyanomethylphosphonate 3a was … anionic preparations of diethyl cyanomethylphosphonate 3a …
Number of citations: 23 pubs.rsc.org
T Minami, T Yamanouchi, S Tokumasu… - Bulletin of the Chemical …, 1984 - journal.csj.jp
… Diethyl (1E,3E)-(1-Cyano-4-phenyl-1,3-butadienyl)phosphonate (3) The reaction was carried out as described above by using diethyl cyanomethylphosphonate (1b) (8.86 g, 0.05 mol) …
Number of citations: 18 www.journal.csj.jp
B Lorga, L Ricard, P Savignac - Journal of the …, 2000 - polytechnique.hal.science
… In the past, diethyl cyanomethylphosphonate 3a played an important role in the elucidation of the mechanism of this reaction.In addition to the methodology for the olefination of …
Number of citations: 6 polytechnique.hal.science

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